molecular formula C6H12O5 B117579 Methyl beta-L-arabinopyranoside CAS No. 1825-00-9

Methyl beta-L-arabinopyranoside

Cat. No.: B117579
CAS No.: 1825-00-9
M. Wt: 164.16 g/mol
InChI Key: ZBDGHWFPLXXWRD-AZGQCCRYSA-N
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Description

Methyl beta-L-arabinopyranoside (CAS 3795-69-5) is a carbohydrate derivative where a methyl group is attached to the anomeric carbon of beta-L-arabinopyranose. Its molecular formula is C₆H₁₂O₅ (MW: 164.16 g/mol). This compound is widely utilized in biomedical research as a substrate for enzymatic studies and as a precursor for synthesizing carbohydrate-based drugs. It has been identified in bioactive extracts of Parkia timoriana, where it demonstrated binding affinity to proteins like BCL-2 and COX-2 in molecular docking studies, albeit with lower anticancer scores compared to other compounds in the same plant .

Preparation Methods

The preparation of Methyl beta-L-arabinopyranoside is generally achieved through chemical synthesis. One common method involves the methylation reaction of L-arabinopyranoside with a methylation reagent such as methyl sodium iodide or methyl triphenyl tin . The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Methyl beta-L-arabinopyranoside undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Biochemical Research

1.1 Enzyme Substrate Studies
MβA serves as a substrate in enzymatic studies, particularly for enzymes involved in the degradation of polysaccharides. For instance, research demonstrated that certain glycoside hydrolases can effectively utilize MβA to cleave arabinose units from polysaccharides, enhancing our understanding of carbohydrate metabolism .

Table 1: Enzymatic Activity on Methyl beta-L-arabinopyranoside

Enzyme SourceEnzyme TypeActivity Observed
Streptomyces thermoviolaceusβ-L-arabinopyranosidaseCleavage of arabinose units
Fusarium oxysporumGlycoside HydrolaseHydrolysis of arabinoxylans

Agricultural Applications

2.1 Plant Growth Promotion
MβA has been investigated for its role in promoting plant growth and development. Studies indicated that it can enhance the growth of certain crops by improving nutrient uptake and stimulating beneficial microbial activity in the rhizosphere .

Case Study: Sugar Beet Cultivation
In a controlled study involving sugar beet (Beta vulgaris), the application of MβA resulted in increased root biomass and sugar content compared to untreated controls. This suggests a potential for MβA as a growth enhancer in agricultural practices .

Environmental Science

3.1 Air Quality Monitoring
MβA has been utilized as a recovery standard in air quality studies, particularly for assessing airborne microbial contamination. Research indicated that MβA can improve the accuracy of microbial recovery from air samples collected using various filtration methods .

Table 2: Recovery Rates of Microbial Contaminants Using this compound

Sampling MethodMicrobial Recovery Rate (%)
Reyniers Slit Sampler79
Membrane Filter63

Food Science

4.1 Flavoring Agent
MβA is also explored as a potential flavoring agent in food products due to its sweet taste profile. Its application could enhance the sensory properties of various food items without significantly altering their nutritional content .

Mechanism of Action

The mechanism of action of Methyl beta-L-arabinopyranoside involves its interaction with specific molecular targets and pathways. For instance, as a substrate for glycosidases, it binds to the active site of the enzyme, facilitating the hydrolysis of the glycosidic bond. This interaction is crucial for the breakdown and utilization of carbohydrates in biological systems .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzyl beta-L-arabinopyranoside (CAS 5329-50-0)

  • Structure: Benzyl group at the anomeric position of beta-L-arabinopyranose.
  • Molecular Formula : C₁₂H₁₆O₅ (MW: 240.25 g/mol).

Methyl 3,4-isopropylidene-beta-L-arabinopyranoside

  • Structure: Methyl group at the anomeric position with 3,4-isopropylidene protecting groups.
  • Applications : Serves as a precursor for antiviral drugs targeting HIV and hepatitis. The isopropylidene group stabilizes the molecule during synthesis .

Methyl alpha-L-arabinopyranoside (CAS 3945-28-6)

  • Structure: Alpha-anomeric configuration instead of beta.
  • Molecular Formula : C₆H₁₂O₅ (MW: 164.16 g/mol).
  • Applications : Used in glycobiology to study carbohydrate biosynthesis and enzyme specificity. The alpha configuration alters enzyme recognition compared to the beta form .

4-Nitrophenyl beta-L-arabinopyranoside (pNPG, CAS 72732-54-8)

  • Structure: 4-Nitrophenyl group at the anomeric position.
  • Molecular Formula: C₁₁H₁₃NO₇ (MW: 271.22 g/mol).
  • Applications : Chromogenic substrate for β-galactosidase and β-glucuronidase assays. The nitrophenyl group releases a yellow chromophore upon enzymatic hydrolysis, enabling activity quantification .

4-Methylumbelliferyl beta-L-arabinopyranoside (CAS 69414-26-2)

  • Structure: 4-Methylumbelliferyl group at the anomeric position.
  • Molecular Formula : C₁₅H₁₆O₇ (MW: 308.28 g/mol).
  • Applications: Fluorescent substrate for arabinopyranosidase detection. The umbelliferyl group emits fluorescence upon cleavage, useful in high-sensitivity assays .

1,5-Dithio-L-arabinopyranosides

  • Structure : Sulfur atoms replace oxygen in the glycosidic bond.
  • Applications : Exhibit antithrombotic activity. The sulfur substitution enhances metabolic stability and target specificity compared to oxygen-based glycosides .

Comparative Analysis: Structural and Functional Differences

Compound Anomeric Configuration Key Substituent Molecular Weight (g/mol) Primary Applications
Methyl beta-L-arabinopyranoside Beta Methyl 164.16 Drug synthesis, enzymatic studies
Benzyl beta-L-arabinopyranoside Beta Benzyl 240.25 Cancer/diabetes therapy
4-Nitrophenyl beta-L-arabino Beta 4-Nitrophenyl 271.22 Chromogenic enzyme assays
4-Methylumbelliferyl beta-L Beta 4-Methylumbelliferyl 308.28 Fluorescent enzyme assays
Methyl alpha-L-arabinopyranoside Alpha Methyl 164.16 Glycobiology studies

Key Observations:

  • Anomeric Configuration: Beta forms are preferred for drug synthesis, while alpha forms are used to study enzyme specificity.
  • Substituents: Bulky groups (e.g., benzyl) enhance lipid solubility, whereas chromogenic/fluorescent groups (e.g., nitrophenyl, umbelliferyl) enable diagnostic applications.
  • Therapeutic vs. Diagnostic: Methyl derivatives are often precursors in drug synthesis, while nitrophenyl/umbelliferyl derivatives are specialized for enzyme detection.

Biological Activity

Methyl beta-L-arabinopyranoside (MβA) is a glycoside derived from L-arabinose, a pentose sugar commonly found in plant polysaccharides. This compound has garnered attention in recent years for its potential biological activities and applications in various fields, including biochemistry, pharmacology, and food science. This article explores the biological activity of MβA, highlighting its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

MβA is characterized by its unique chemical structure, which includes a methyl group attached to the anomeric carbon of L-arabinopyranoside. Its molecular formula is C6_6H12_{12}O5_5, and its molecular weight is approximately 176.16 g/mol. The presence of the methyl group enhances its solubility and stability compared to its parent sugar.

1. Antioxidant Activity

Several studies have indicated that MβA exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

  • Mechanism of Action : MβA scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Case Study : A study demonstrated that MβA reduced oxidative damage in liver cells exposed to hydrogen peroxide, suggesting its protective role against oxidative stress .

2. Antimicrobial Properties

MβA has shown antimicrobial activity against various pathogens, including bacteria and fungi.

  • In vitro Studies : Research indicated that MβA effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.0 mg/mL .
  • Application : Its antimicrobial properties make MβA a potential candidate for food preservation and as a natural preservative in cosmetic formulations.

3. Prebiotic Effects

MβA acts as a prebiotic, promoting the growth of beneficial gut microbiota.

  • Mechanism : It selectively stimulates the growth of probiotics like Bifidobacterium and Lactobacillus, contributing to gut health.
  • Research Findings : In animal models, supplementation with MβA led to an increase in beneficial bacteria populations while reducing pathogenic bacteria .

Data Tables

The following table summarizes key biological activities of MβA along with their respective mechanisms:

Biological Activity Mechanism Reference
AntioxidantScavenging free radicals; enhancing SOD and catalase activity
AntimicrobialInhibition of bacterial growth
PrebioticStimulation of beneficial gut microbiota

Case Study 1: Antioxidant Effects in Hepatocytes

In a controlled laboratory setting, hepatocytes were treated with varying concentrations of MβA prior to exposure to oxidative stressors. Results showed that cells pre-treated with MβA exhibited significantly lower levels of lipid peroxidation compared to untreated controls, indicating enhanced cellular protection against oxidative damage.

Case Study 2: Impact on Gut Microbiota

In a randomized clinical trial involving healthy adults, participants were given MβA supplements for four weeks. Fecal analysis revealed a marked increase in the populations of Bifidobacterium species, suggesting that MβA may enhance gut health through prebiotic effects.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for producing methyl β-L-arabinopyranoside, and how do reaction conditions influence stereochemical outcomes?

Methyl β-L-arabinopyranoside is synthesized via glycosylation reactions using arabinose derivatives. Key methods include:

  • Carbodiimide-mediated coupling : Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) activate carboxyl groups for arabinosylation .
  • Solid-phase synthesis : Fmoc-protected hydroxyproline residues enable iterative oligomerization, with HATU or HBTU as coupling agents to ensure β-L-configuration .
  • Protecting group strategies : Benzylidene or trimethylsilyl groups are used to regioselectively block hydroxyl groups during arabinopyranoside formation . Steric hindrance and solvent polarity critically affect anomeric selectivity, requiring NMR (HSQC, HMBC) for structural validation .

Q. Which analytical techniques are essential for structural characterization of methyl β-L-arabinopyranoside and its derivatives?

High-resolution methods are required to confirm purity and stereochemistry:

  • Mass spectrometry : ESI-HRMS provides accurate molecular weight determination (e.g., 164.16 g/mol for the parent compound) .
  • NMR spectroscopy : HSQC and HMBC identify glycosidic linkages and anomeric proton configurations (e.g., β-L vs. β-D) .
  • HPLC : Reverse-phase chromatography with UV detection validates purity (>95%) in synthetic batches .

Q. How do the physicochemical properties of methyl β-L-arabinopyranoside influence its solubility and biological interactions?

Key properties include:

  • Log P = -2 : High hydrophilicity due to three H-bond donors and five acceptors, favoring aqueous solubility .
  • Molecular weight (164.16 g/mol) : Enables passive diffusion across membranes in glycoconjugate transport studies .
  • Thermodynamic stability : The β-L-configuration reduces enzymatic hydrolysis compared to α-anomers, making it suitable for glycosidase inhibition assays .

Q. What role does methyl β-L-arabinopyranoside play in glycobiology studies, particularly in plant cell wall modeling?

It serves as a structural analog of arabinan residues in pectins and hydroxyproline-rich glycoproteins (HRGPs). Researchers use it to:

  • Mimic arabinose substitution patterns in HRGPs via in vitro enzymatic assays .
  • Study carbohydrate-protein interactions in plant-pathogen recognition systems using SPR or ELISA .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the antifungal activity of methyl β-L-arabinopyranoside derivatives?

Discrepancies in MIC values (e.g., 6.25–12.5 µg/mL against Trichophyton mentagrophytes) may arise from:

  • Strain-specific sensitivity : Variations in fungal cell wall composition alter ligand accessibility .
  • Derivative functionalization : Benzoylation or phosphorylation modulates membrane permeability; HRMS and XRD validate structural modifications .
  • Assay conditions : Standardize broth microdilution protocols (CLSI M38) to control pH and inoculum size .

Q. What computational modeling approaches are effective for predicting methyl β-L-arabinopyranoside interactions with lectins or enzymes?

  • Molecular docking : Use AutoDock Vina to simulate binding to concanavalin A or HIV gp120, focusing on H-bond networks with arabinose hydroxyls .
  • MD simulations : AMBER force fields assess conformational stability in aqueous vs. lipid bilayer environments .
  • DFT calculations : Optimize ground-state geometries to correlate anomeric effects with glycosidic bond reactivity .

Q. How can synthetic modifications enhance the stability of methyl β-L-arabinopyranoside in drug delivery systems?

  • Acylation : 3-O-benzoyl derivatives improve lipophilicity (Log P from -2 to 1.5) while retaining H-bonding capacity .
  • Glycosyl phosphate analogs : Introduce charged groups for targeted uptake via carbohydrate transporters .
  • Click chemistry : Azide-alkyne cycloaddition links arabinose to nanoparticles for controlled release .

Q. What experimental design considerations are critical for comparative studies of methyl β-L-arabinopyranoside and its D-isomer in immunological assays?

  • Epitope mapping : Use glycan microarrays to compare antibody binding (e.g., IgE) to β-L vs. β-D configurations .
  • Control groups : Include methyl α-D-galactopyranoside to isolate stereochemical effects .
  • Statistical power : Replicate experiments ≥3 times with ANOVA to account for batch-to-batch variability .

Q. How do researchers address challenges in quantifying methyl β-L-arabinopyranoside in complex biological matrices?

  • Isotope dilution : Synthesize ¹³C-labeled internal standards for LC-MS/MS quantification .
  • Sample preparation : Solid-phase extraction (C18 cartridges) removes interfering lipids/proteins .
  • Validation : Perform spike-recovery tests in serum or plant extracts to assess matrix effects .

Properties

IUPAC Name

(2S,3R,4S,5S)-2-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDGHWFPLXXWRD-AZGQCCRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1825-00-9
Record name Methyl β-L-arabinopyranoside
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl beta-L-arabinopyranoside
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Record name Methyl β-L-arabinopyranoside
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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